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Compound of Interest

2-Chloro-5-methylpyrimidine-4-
Compound Name:
carboxylic acid

Cat. No.: B1427730

An In-Depth Technical Guide to 2-Chloro-5-methylpyrimidine-4-carboxylic acid (CAS
933746-10-2): A Keystone Building Block in Modern Drug Discovery

Abstract: 2-Chloro-5-methylpyrimidine-4-carboxylic acid has emerged as a pivotal scaffold
in medicinal chemistry, particularly in the rational design of targeted therapeutics. Its unique
bifunctional nature, possessing two distinct and versatile reactive sites, allows for its strategic
incorporation into complex molecular architectures. This guide provides a comprehensive
technical overview for researchers, scientists, and drug development professionals, detailing
the compound's physicochemical properties, characterization, a robust synthesis strategy, and
its critical applications, with a focus on the synthesis of Proteolysis Targeting Chimeras
(PROTACS). We offer field-proven insights and detailed experimental protocols to empower
scientists in leveraging this high-value chemical intermediate.

Core Properties and Characterization

2-Chloro-5-methylpyrimidine-4-carboxylic acid is a substituted pyrimidine derivative valued
for its utility as a synthetic intermediate.[1] The pyrimidine ring is a foundational motif in
numerous biologically active molecules, and the specific arrangement of the chloro, methyl,
and carboxylic acid groups on this compound offers a powerful toolkit for synthetic chemists.[2]

Physicochemical & Structural Data
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A summary of the key properties for 2-Chloro-5-methylpyrimidine-4-carboxylic acid is
presented below. This data is essential for reaction planning, analytical method development,
and safety assessments.

Property Value Source(s)
CAS Number 933746-10-2 [3]

Molecular Formula CeHsCIN20:2 [3]

Molecular Weight 172.57 g/mol [3]

Common Purity >98% [3]
Appearance Off-white to light yellow solid Supplier Data
Primary Application Protein Degrader Building 3]

Block

Spectroscopic and Analytical Characterization

Rigorous characterization is crucial to confirm the identity and purity of starting materials. While
extensive public experimental spectra for this specific molecule are limited, the following
section outlines the expected spectroscopic signatures and a reliable analytical method for
quality control.

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. Based on established chemical shift
principles for pyrimidine derivatives, the following peaks are predicted.[4][5]

e 'H NMR (400 MHz, DMSO-de):

o ~13.5-14.0 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the
carboxylic acid. Its chemical shift can be highly dependent on concentration and solvent.

o ~8.9 ppm (s, 1H): The singlet for the proton at the C6 position of the pyrimidine ring.

o ~2.5 ppm (s, 3H): The singlet corresponding to the three protons of the methyl group at
the C5 position.
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 13C NMR (101 MHz, DMSO-de):
o ~165 ppm: Carboxylic acid carbonyl carbon (C=0).
o ~160 ppm: Pyrimidine ring carbon C4 (attached to COOH).
o ~158 ppm: Pyrimidine ring carbon C2 (attached to ClI).
o ~157 ppm: Pyrimidine ring carbon C6.
o ~120 ppm: Pyrimidine ring carbon C5 (attached to CHs).
o ~15 ppm: Methyl carbon (CHs).
A standard experimental protocol for acquiring high-quality NMR data is provided below.[6]

» Click to view: Protocol for NMR Sample Preparation and Acquisition

Objective: To obtain high-resolution *H and *3C NMR spectra for structural confirmation.
Materials:

e 2-Chloro-5-methylpyrimidine-4-carboxylic acid (5-10 mg)

e DMSO-ds (Deuterated Dimethyl Sulfoxide), 0.75 mL

e 5mm NMR tube

» Vortex mixer

Procedure:

o Accurately weigh 5-10 mg of the compound and transfer it into a clean, dry 5 mm NMR tube.
e Add approximately 0.75 mL of DMSO-ds to the NMR tube.

o Securely cap the tube and vortex gently until the sample is completely dissolved.
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 Insert the NMR tube into the spectrometer's spinner turbine, ensuring correct depth
positioning.

e Load the sample into the NMR spectrometer.

e Perform standard instrument tuning and shimming procedures to optimize magnetic field
homogenetity.

e For *H NMR: Acquire data using a standard single-pulse experiment. Typical parameters
include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 3 seconds, a
relaxation delay of 2 seconds, and 16-64 scans.

e For 13C NMR: Acquire data using a proton-decoupled pulse program. Typical parameters
include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans
to achieve adequate signal-to-noise.

e Process the acquired Free Induction Decays (FIDs) by applying Fourier transform, phase
correction, and baseline correction.

1.2.2 Analytical Chromatography for Purity Assessment

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method
for determining the purity of this compound. The carboxylic acid moiety allows for effective
separation using ion-pairing agents or pH-controlled mobile phases.[6][7]

» Click to view: Protocol for RP-HPLC Purity Analysis

Objective: To determine the purity of 2-Chloro-5-methylpyrimidine-4-carboxylic acid by
percentage area.

Instrumentation & Materials:
e HPLC system with UV detector
e C18 column (e.g., 4.6 x 150 mm, 5 pm patrticle size)

o Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
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¢ Mobile Phase B: 0.1% TFA in Acetonitrile

e Sample: ~1 mg/mL solution in a 1:1 mixture of Water:Acetonitrile

Procedure:

Set up the HPLC system with the C18 column, thermostatted to 25 °C.
e Set the UV detector to monitor at 254 nm.

e Equilibrate the column with a mobile phase composition of 95% A and 5% B for at least 15
minutes at a flow rate of 1.0 mL/min.

e Inject 5-10 pL of the prepared sample solution.
e Run a linear gradient elution as follows:

0-15 min: 5% to 95% B

[¢]

15-18 min: Hold at 95% B

[e]

18-18.1 min: 95% to 5% B

o

[¢]

18.1-22 min: Hold at 5% B (re-equilibration)

 Integrate the peaks in the resulting chromatogram. Calculate purity by dividing the area of
the main peak by the total area of all peaks and multiplying by 100.

Synthesis and Purification Strategy

While multiple routes to functionalized pyrimidines exist, a practical and scalable synthesis of 2-
Chloro-5-methylpyrimidine-4-carboxylic acid can be envisioned starting from commercially
available precursors.[8][9] A plausible and efficient approach involves the regioselective
introduction of a carboxylic acid function onto a pre-formed 2-chloro-5-methylpyrimidine ring via
a Minisci-type radical reaction.[2] This method avoids the often low-yielding lithiation-
carboxylation sequences at cryogenic temperatures.

Proposed Synthetic Workflow
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The diagram below outlines a robust, two-step conceptual pathway from 2,4-dihydroxy-5-
methylpyrimidine. This strategy leverages common, high-yielding transformations in
heterocyclic chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.researchgate.net/figure/1-H-and-13-C-NMR-chemical-shifts-for-compound-5_tbl1_5387227
https://www.researchgate.net/figure/H-and-13-C-NMR-chemical-shifts-in-1-2-and-4_tbl2_380456226
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_1H_and_13C_NMR_Spectral_Analysis_of_2_Hydroxy_5_methylpyrazine.pdf
https://patents.google.com/patent/US20230405134A1/en
https://patents.google.com/patent/US20230405134A1/en
https://patents.google.com/patent/US20230405134A1/en
https://www.organic-chemistry.org/synthesis/heterocycles/pyrimidines.shtm
https://www.mdpi.com/2073-4344/13/1/180
https://www.benchchem.com/product/b1427730#2-chloro-5-methylpyrimidine-4-carboxylic-acid-cas-933746-10-2
https://www.benchchem.com/product/b1427730#2-chloro-5-methylpyrimidine-4-carboxylic-acid-cas-933746-10-2
https://www.benchchem.com/product/b1427730#2-chloro-5-methylpyrimidine-4-carboxylic-acid-cas-933746-10-2
https://www.benchchem.com/product/b1427730#2-chloro-5-methylpyrimidine-4-carboxylic-acid-cas-933746-10-2
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1427730?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1427730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

